3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and biological activities.
This compound can be classified as a heterocyclic organic compound, specifically an isoxazole derivative. Its structure includes multiple functional groups, making it a candidate for various biological activities. The presence of the chlorophenyl, methyl, and pyrimidine moieties suggests potential interactions with biological targets, which could lead to therapeutic applications .
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step synthetic pathways that include the formation of isoxazole rings and subsequent functionalization.
These synthetic approaches are documented in various patents and scientific articles, emphasizing their relevance in producing novel pharmaceutical agents .
The molecular formula of 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is C21H18ClN3O4. The structure features:
The molecular weight of this compound is approximately 411.8 g/mol. The structural representation can be derived using SMILES notation: Cc1onc(-c2ccccc2Cl)c1C(=O)NCC1CN(c2ccccc2)C(=O)O1
.
The compound can participate in several chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide involves interaction with specific biological targets, which may include enzymes or receptors relevant to disease pathways.
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and anticancer effects, suggesting that this compound may also possess similar therapeutic potentials .
The compound's physical properties include:
Chemical properties include stability under various pH conditions, reactivity with nucleophiles, and potential for forming stable complexes with biological macromolecules .
3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds that could lead to significant advancements in therapeutic agents .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4